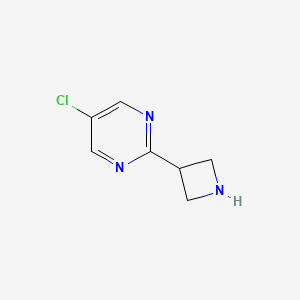

2-(Azetidin-3-yl)-5-chloropyrimidine

Description

Contextualization of Pyrimidine (B1678525) and Azetidine (B1206935) Scaffolds in Modern Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the nucleobases uracil, thymine, and cytosine. mdpi.com Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ijcsrr.orgniscpr.res.inijcsrr.org The pyrimidine framework is a key component in numerous approved drugs, where its nitrogen atoms often play a crucial role in forming hydrogen bonds with biological targets. google.com The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. patsnap.com

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has gained prominence in drug discovery more recently. google.com Its inclusion in a molecule can impart conformational rigidity, which can lead to higher binding affinity and improved selectivity for a target protein. orgsyn.org The strained nature of the azetidine ring also offers unique vectors for chemical elaboration in three-dimensional space. nih.govacs.org Furthermore, the incorporation of an azetidine moiety can enhance key pharmacokinetic properties of a drug candidate, such as metabolic stability and solubility. nih.gov

The demonstrated biological activities of various pyrimidine and azetidine derivatives are summarized in the table below.

| Scaffold | Associated Biological Activities |

| Pyrimidine | Anticancer patsnap.comgoogle.com, Antimicrobial ijcsrr.orgniscpr.res.in, Antiviral ijcsrr.org, Anti-inflammatory mdpi.com, Antifungal ijcsrr.org, Antihypertensive mdpi.com, Antidiabetic nih.gov |

| Azetidine | Antibacterial (β-lactams) google.com, Cholesterol absorption inhibition nih.gov, Anticancer nih.govmdpi.com, Antiviral mdpi.com, Antifungal ijcsrr.org |

Significance of 2-(Azetidin-3-yl)-5-chloropyrimidine within Contemporary Azetidinyl Pyrimidine Research

While extensive research has been published on the broader classes of pyrimidine and azetidine derivatives, this compound itself is not the subject of widespread, dedicated biological studies. Its significance in contemporary research appears to lie in its role as a key synthetic intermediate or building block for the creation of more complex, biologically active molecules. google.comjustia.com

The structure of this compound combines the features of a 2-substituted pyrimidine with an azetidine ring. This arrangement is particularly relevant in the context of kinase inhibitor development. Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) base of ATP, binding to the hinge region of the kinase domain. nih.govnih.gov The pyrimidine portion of the molecule can serve this function, while the azetidine ring provides a three-dimensional exit vector for further chemical modification to achieve enhanced potency and selectivity. acs.org The chloro-substituent at the 5-position of the pyrimidine ring offers a reactive site for further chemical transformations, such as cross-coupling reactions, allowing for the attachment of other molecular fragments.

Overview of Current Research Trajectories and Methodological Frameworks for the Chemical Compound

Current research involving scaffolds like this compound is largely focused on its synthesis and its incorporation into larger molecules for drug discovery programs, particularly in oncology and inflammatory diseases. The methodological frameworks for working with this compound and related structures can be broken down into synthetic approaches and biological applications.

Synthetic Methodologies: The synthesis of this compound would logically proceed through the coupling of a protected azetidine derivative with a suitable 5-chloropyrimidine (B107214) precursor. The synthesis of the precursors themselves is well-documented. For instance, 2-chloropyrimidine (B141910) can be prepared from 2-aminopyrimidine (B69317) via a diazotization reaction. orgsyn.orggoogle.com Similarly, 5-halopyrimidines, such as 5-bromo-2-chloropyrimidine (B32469), can be synthesized from 2-hydroxypyrimidine (B189755). patsnap.com The coupling of the azetidine ring to the pyrimidine core would likely involve a nucleophilic aromatic substitution reaction.

Biological Evaluation and Application: Once incorporated into a larger target molecule, derivatives of this compound are often evaluated in a variety of biological assays. A primary area of investigation for related azetidinyl pyrimidines is in the field of protein kinase inhibition. nih.govnih.gov This involves screening against panels of kinases to determine potency and selectivity. For example, related pyrazolo[3,4-d]pyrimidines are known to be potent inhibitors of Bruton's tyrosine kinase (BTK) and other kinases involved in cell signaling pathways. nih.govwikipedia.org

The research trajectory for compounds derived from this scaffold typically involves iterative cycles of chemical synthesis and biological testing to optimize for target engagement, cellular activity, and drug-like properties.

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClN3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-5-chloropyrimidine |

InChI |

InChI=1S/C7H8ClN3/c8-6-3-10-7(11-4-6)5-1-9-2-5/h3-5,9H,1-2H2 |

InChI Key |

KAJGDULBWPIYJX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC=C(C=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 3 Yl 5 Chloropyrimidine and Its Analogues

Strategies for the Construction of the 5-Chloropyrimidine (B107214) Core

The formation of the 5-chloropyrimidine ring is a critical step, which can be accomplished through either initial cyclization reactions with chlorinated precursors or by regioselective functionalization of a pre-existing pyrimidine (B1678525) ring.

Precursor Selection and Initial Cyclization Reactions

The synthesis of the 5-chloropyrimidine core often begins with the selection of appropriate acyclic precursors that undergo cyclization to form the desired heterocyclic ring. One common approach involves the condensation of a three-carbon component with a reagent that provides the two nitrogen atoms of the pyrimidine ring. For instance, derivatives of malonic acid or related compounds can be reacted with amidines or ureas.

A documented method for a related compound, 5-bromo-2-chloropyrimidine (B32469), utilizes 2-hydroxypyrimidine (B189755) as a starting material. This is first treated with hydrobromic acid and hydrogen peroxide to introduce the bromine at the 5-position, followed by reaction with a chlorinating agent like phosphorus oxychloride to replace the hydroxyl group with chlorine. google.com This highlights a strategy where halogenation at the 5-position precedes the introduction of the chloro group at the 2-position.

Microwave-assisted synthesis has also been employed to facilitate intramolecular cyclization of appropriately substituted precursors, such as 2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes, to form fused pyrimidine systems. nih.govrsc.org These methods can offer advantages in terms of reaction time and yield. nih.govrsc.org

| Starting Material | Reagents | Product | Notes |

| 2-Hydroxypyrimidine | 1. HBr, H₂O₂ 2. POCl₃, Organic Amine | 5-Bromo-2-chloropyrimidine | A two-step process involving bromination and subsequent chlorination. google.com |

| 2,4-Diamino-6-chloro-pyrimidine-5-carbaldehydes | Acetic Acid, Microwave | Fused Pyrimidoquinolines | Intramolecular cyclo-condensation. nih.govrsc.org |

| 4,6-Dichloro-5-methoxypyrimidine | 1. Amine (e.g., cyclopentylamine) 2. BBr₃ | 4-Chloro-6-(alkylamino)pyrimidin-5-ol | Sequential SNAr and demethylation. nih.gov |

Regioselective Functionalization of Pyrimidine Ring

Alternatively, the 5-chloropyrimidine core can be constructed by introducing a chlorine atom at the C5 position of a pre-formed pyrimidine ring. This approach requires methods that offer high regioselectivity to avoid the formation of unwanted isomers.

One strategy involves the use of N-chlorosuccinimide (NCS) in the presence of an acid, such as trifluoroacetic acid (TFA), to chlorinate the C5 position of certain pyrimidine derivatives. nih.gov The regioselectivity of this reaction can be influenced by the existing substituents on the pyrimidine ring.

Metalation of the pyrimidine ring followed by quenching with an electrophilic chlorine source is another powerful technique for regioselective functionalization. The use of hindered magnesium- and zinc-amide bases, sometimes in combination with Lewis acids like BF₃·OEt₂, can direct metalation to specific positions on the pyrimidine ring. nih.gov For instance, the use of TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to achieve highly regioselective zincation at the C2 position of pyrimidine. nih.gov While this specific example targets the C2 position, similar principles can be applied to functionalize other positions by carefully choosing the base and reaction conditions.

| Pyrimidine Derivative | Reagents | Position of Functionalization | Notes |

| Pyrimidinium salt | 1. Pyrrolidine 2. N-chlorosuccinimide, Trifluoroacetic acid | C5 | Cleavage of the pyrimidinium salt followed by chlorination. nih.gov |

| Pyrimidine | TMPZnCl·LiCl | C2 | Highly regioselective zincation. nih.gov |

| Pyridines and Diazines | 1. Triflic anhydride, Pyridine 2. Triphenylphosphine | C4 | Formation of phosphonium (B103445) salts for subsequent functionalization. acs.org |

Incorporation of the Azetidine (B1206935) Moiety: Diverse Synthetic Approaches

Once the 5-chloropyrimidine core is in hand, the next crucial step is the introduction of the azetidine ring at the C2 position. This can be achieved through various synthetic strategies, each with its own advantages and limitations.

[2+2] Cycloaddition Reactions for Azetidine Ring Formation

[2+2] cycloaddition reactions represent a powerful tool for the construction of four-membered rings like azetidine. mdpi.comnih.govspringernature.comacs.orgchemrxiv.org The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and widely used method for synthesizing β-lactams (2-azetidinones), which can be precursors to azetidines. mdpi.com Ketenes can be generated in situ from acyl chlorides in the presence of a tertiary amine. mdpi.com

More recent advancements have focused on visible-light-mediated [2+2] photocycloadditions to synthesize azetidines. springernature.comacs.orgchemrxiv.org These methods often utilize a photocatalyst, such as an iridium complex, to enable the cycloaddition between an alkene and an oxime or another imine precursor under mild conditions. springernature.comchemrxiv.org This approach offers good functional group tolerance and operational simplicity. chemrxiv.org

Nucleophilic Substitution Reactions Involving Azetidinyl Precursors

A more direct and common approach for attaching the azetidine moiety to the pyrimidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. In this method, a pre-formed azetidine derivative, typically with a free secondary amine, acts as the nucleophile, displacing the chlorine atom at the C2 position of the 5-chloropyrimidine.

This strategy is widely applicable and allows for the introduction of various substituted azetidines. For instance, the reaction of 2,4,6-trichloropyrimidine (B138864) with different amines, including cyclic amines, has been demonstrated to proceed via sequential SNAr reactions. nih.govnih.gov The reactivity of the different chlorine atoms on the pyrimidine ring can often be controlled by temperature and the nature of the nucleophile.

The synthesis of 2,4-diaminopyrimidines has been achieved by the coupling of 3-amino-5-methyl pyrazole (B372694) with 2,4,6-trichloropyrimidine, followed by nucleophilic substitution of the remaining chlorine atoms with various anilines. nih.gov Similarly, starting with 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine, the C4-chlorine can be selectively displaced by amines, followed by substitution at the C2-position. nih.gov

A straightforward, one-step synthesis of azetidine-3-amines has been reported, starting from a commercially available, bench-stable material, which can then be used in nucleophilic substitution reactions. chemrxiv.org

Direct Amination or Coupling Strategies for Azetidine Introduction

Direct C-H amination of the pyrimidine ring with an azetidine derivative represents a more atom-economical approach, although it can be challenging to control the regioselectivity. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been successfully used to synthesize azetidines from picolinamide-protected amine substrates. organic-chemistry.org

Another strategy involves the use of organometallic reagents. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst can provide access to bis-functionalized azetidines. organic-chemistry.org While not a direct coupling to a pyrimidine, the resulting functionalized azetidines could potentially be used in subsequent coupling reactions.

Specific Synthetic Routes for 2-(Azetidin-3-yl)-5-chloropyrimidine

The synthesis of this compound typically involves a multi-step process, beginning with the preparation of appropriately protected precursors of the azetidine and pyrimidine rings, followed by their coupling and subsequent deprotection.

Development of Efficient and Scalable Synthetic Pathways

The most common and scalable approach to synthesize this compound involves the coupling of a protected 3-aminoazetidine derivative with a suitable 2,5-disubstituted pyrimidine. A key intermediate in this synthesis is tert-butyl 3-aminoazetidine-1-carboxylate, which is commercially available.

A general and widely adopted synthetic route proceeds as follows:

Coupling Reaction: tert-Butyl 3-aminoazetidine-1-carboxylate is reacted with 2,5-dichloropyrimidine. This nucleophilic aromatic substitution reaction typically occurs at the more reactive C2 position of the pyrimidine ring. The reaction is often carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) in the presence of a base, for instance, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. This step yields tert-butyl 3-(5-chloropyrimidin-2-ylamino)azetidine-1-carboxylate.

Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is subsequently removed. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an appropriate solvent such as dioxane or ethanol (B145695). This step yields the final product, this compound, usually as a hydrochloride salt.

For large-scale production, process optimization is crucial. This includes the selection of cost-effective and safe reagents and solvents, as well as optimizing reaction conditions such as temperature, reaction time, and stoichiometry to maximize yield and minimize the formation of byproducts. A green and cost-effective synthesis for a related intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, highlights the use of a microchannel reactor for green oxidation, a technique that could potentially be adapted for the synthesis of precursors for this compound. nih.gov

| Step | Reactants | Reagents & Conditions | Product |

| 1. Coupling | tert-Butyl 3-aminoazetidine-1-carboxylate, 2,5-Dichloropyrimidine | Base (e.g., TEA, DIPEA), Solvent (e.g., DMF, MeCN) | tert-Butyl 3-(5-chloropyrimidin-2-ylamino)azetidine-1-carboxylate |

| 2. Deprotection | tert-Butyl 3-(5-chloropyrimidin-2-ylamino)azetidine-1-carboxylate | Acid (e.g., TFA, HCl), Solvent (e.g., DCM, Dioxane) | This compound |

Table 1: General Synthetic Route for this compound

Purification and Isolation Techniques for the Chemical Compound

The purification of this compound and its intermediates is critical to ensure high purity for subsequent reactions and biological testing. Common purification techniques include:

Crystallization: This is a preferred method for large-scale production due to its efficiency and cost-effectiveness. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool, leading to the formation of crystals of the pure compound, which can be isolated by filtration. For the hydrochloride salt of this compound, a mixture of ethanol and diethyl ether is often used for crystallization.

Column Chromatography: For smaller scale synthesis or when crystallization is not effective, silica (B1680970) gel column chromatography is a widely used purification method. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used to separate the desired compound from impurities.

Extraction and Washing: After the reaction, a standard work-up procedure often involves partitioning the reaction mixture between an organic solvent and water. The organic layer containing the product is then washed with brine or a saturated sodium bicarbonate solution to remove acidic or basic impurities.

The purity of the final compound is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Derivatization Strategies of this compound

The this compound scaffold offers several positions for derivatization, allowing for the exploration of the chemical space around this core structure to develop compounds with desired properties.

Functionalization at the 5-Position of the Pyrimidine Ring

The chlorine atom at the 5-position of the pyrimidine ring is a versatile handle for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters to introduce diverse substituents at the 5-position. mdpi.comworktribe.comnih.govnih.gov The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system like dioxane/water or DME. mdpi.comworktribe.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. The 5-chloro group can be substituted with various primary or secondary amines to introduce amino functionalities. wikipedia.orglibretexts.orgrsc.orgorganic-chemistry.orgyoutube.com This reaction often employs bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution of the 5-chloro group, especially with strong nucleophiles. researchgate.netrsc.orgresearchgate.net Thiols, alkoxides, and certain amines can displace the chloride under appropriate conditions, which may include elevated temperatures.

| Reaction Type | Reagents | Catalyst/Conditions | Resulting Functional Group at C5 |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid/ester | Pd catalyst, Base | Aryl/Heteroaryl |

| Buchwald-Hartwig Amination | Primary/Secondary amine | Pd catalyst, Ligand, Base | Amino |

| Nucleophilic Aromatic Substitution | Thiol, Alkoxide, Amine | Base, Heat | Thioether, Ether, Amino |

Table 2: Derivatization at the 5-Position of the Pyrimidine Ring

Modifications at the 2-Position of the Pyrimidine Ring

While the 2-position is occupied by the azetidine ring, modifications can be indirectly achieved by starting with different pyrimidine precursors or by reactions involving the pyrimidine ring itself, though this is less common than functionalization at the 5-position. In some cases, reactions can be designed to occur at the pyrimidine nitrogen atoms, but this typically requires specific reaction conditions and substrates.

Methods for Azetidine Ring Functionalization at the 3-Position

The secondary amine of the azetidine ring is a prime site for functionalization, allowing for the introduction of a wide variety of substituents.

N-Alkylation: The azetidine nitrogen can be alkylated using various alkyl halides or by reductive amination with aldehydes or ketones. rsc.orgrsc.org Reductive amination involves the formation of an iminium ion intermediate followed by reduction, typically with a hydride source like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like HATU or HOBt/EDC) is a common method to introduce amide functionalities. This is a robust reaction that can be used to append a wide range of acyl groups.

N-Arylation: The azetidine nitrogen can also undergo Buchwald-Hartwig amination with aryl halides to form N-aryl azetidine derivatives.

These derivatization strategies at the azetidine nitrogen significantly expand the diversity of the compound library that can be generated from the this compound core.

| Functionalization Method | Reagents | Product Type |

| N-Alkylation | Alkyl halide or Aldehyde/Ketone + Reducing agent | N-Alkyl azetidine |

| N-Acylation | Acyl chloride, Anhydride, or Carboxylic acid + Coupling agent | N-Acyl azetidine (Amide) |

| N-Arylation | Aryl halide | N-Aryl azetidine |

Table 3: Functionalization of the Azetidine Ring

Principles of Green Chemistry in the Synthesis of Azetidinyl Pyrimidine Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of important pharmaceutical compounds like azetidinyl pyrimidines to enhance sustainability and reduce environmental impact. numberanalytics.comnumberanalytics.com This approach focuses on designing processes that minimize waste, use less hazardous substances, and improve energy efficiency. researchgate.netrasayanjournal.co.in

Key green chemistry principles relevant to azetidinyl pyrimidine synthesis include:

Atom Economy : This principle aims to maximize the incorporation of all reactant atoms into the final product. numberanalytics.com Catalytic methods like Suzuki-Miyaura coupling and C-H activation are inherently superior in this regard compared to reactions that use stoichiometric reagents.

Safer Solvents and Auxiliaries : This involves replacing hazardous organic solvents with greener alternatives. mdpi.com For instance, conducting SₙAr and Suzuki-Miyaura reactions in water can dramatically lower the environmental footprint of the synthesis. nih.govmdpi.com

Energy Efficiency : Synthetic routes should be designed to minimize energy consumption by running reactions at ambient temperature and pressure whenever possible. numberanalytics.com The development of highly active catalysts allows for reactions to proceed under milder conditions.

Catalysis : The use of catalysts is a cornerstone of green chemistry because they are used in small amounts and can often be recycled, which reduces waste. numberanalytics.com The palladium and ruthenium-catalyzed reactions discussed are prime examples of this principle in action.

Reduction of Derivatives : Green synthesis aims to avoid or reduce the use of protecting groups to cut down on the number of steps and the amount of waste generated. numberanalytics.com Developing highly selective catalytic systems can often eliminate the need for protecting groups. rsc.org

By embedding these principles into synthetic planning, chemists can create more sustainable, cost-effective, and environmentally benign processes for producing this compound and its analogues.

Table 2: Application of Green Chemistry Principles in Azetidinyl Pyrimidine Synthesis

| Green Chemistry Principle | Synthetic Application | Benefit |

| Atom Economy | Palladium and Ruthenium-catalyzed reactions | High efficiency, minimal waste. numberanalytics.com |

| Safer Solvents | Using water as a solvent for SₙAr or Suzuki couplings. nih.govmdpi.com | Reduced toxicity and environmental impact. mdpi.com |

| Energy Efficiency | Catalyst optimization to lower reaction temperatures. | Reduced energy consumption and costs. numberanalytics.com |

| Catalysis | Employing catalytic amounts of Pd or Ru instead of stoichiometric reagents. | Less waste, potential for catalyst recycling. numberanalytics.com |

| Reduce Derivatives | Using selective catalysts to avoid protecting groups. | Fewer synthetic steps, less waste. numberanalytics.com |

Chemical Reactivity and Transformation Studies of 2 Azetidin 3 Yl 5 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring in 2-(Azetidin-3-yl)-5-chloropyrimidine is electron-deficient, making it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the carbon atoms bearing halogen substituents.

Reactivity Profiles and Regioselectivity at the 2- and 5-Positions of the Pyrimidine Ring

The pyrimidine ring of this compound possesses two primary sites for nucleophilic aromatic substitution: the 2-position, substituted with the azetidinyl group, and the 5-position, bearing a chloro substituent. The regioselectivity of SNAr reactions is dictated by the electronic properties of the substituents on the pyrimidine ring.

Generally, in 2,5-disubstituted pyrimidines, the 5-position is more susceptible to nucleophilic attack than the 2-position, especially when an electron-donating group is present at the 2-position. However, the presence of a chlorine atom at the 5-position makes it a good leaving group, facilitating substitution at this site. For instance, in reactions with various nucleophiles, the chloro group at the 5-position is typically displaced. This is exemplified in the cross-coupling reactions of 5-bromo-2-chloropyrimidine (B32469) with aryl- and heteroarylindium reagents, where the bromo group at the 5-position is selectively replaced, leaving the 2-chloro substituent intact. chemicalbook.com

The nature of the nucleophile and the reaction conditions also play a critical role in determining the outcome of the reaction. Strong nucleophiles will readily attack the electron-deficient pyrimidine ring. The mechanism of these substitutions often proceeds through a stepwise pathway involving the formation of a Meisenheimer complex, a zwitterionic intermediate. researchgate.net However, concerted mechanisms have also been proposed, particularly with certain nucleophiles and solvent systems. nih.gov

Influence of the Azetidinyl Substituent on Pyrimidine Reactivity

The azetidin-3-yl group at the 2-position of the pyrimidine ring exerts a significant electronic influence on the reactivity of the entire molecule. As a secondary amine, the azetidine (B1206935) ring is generally considered an electron-donating group. This electron-donating nature can modulate the electrophilicity of the pyrimidine ring, potentially deactivating it towards nucleophilic attack compared to pyrimidines bearing electron-withdrawing groups.

However, the strained four-membered ring nature of azetidine also introduces unique steric and electronic effects that can influence reactivity in a more complex manner. The precise impact of the azetidinyl substituent on the regioselectivity and rate of SNAr reactions is an area of active investigation. Computational studies, such as those analyzing the Fukui index, can provide insights into the most likely sites for nucleophilic attack. researchgate.net For instance, in related systems like 2-substituted-3,5-dichloropyrazines, electron-donating groups at the 2-position have been shown to direct nucleophilic attack to the 3-position. researchgate.net A similar directing effect might be anticipated for the azetidinyl group in this compound, although specific experimental data is needed for confirmation.

Reactions Involving the Azetidine Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approximately 25.4 kcal/mol). rsc.org This inherent strain makes the azetidine moiety susceptible to a variety of chemical transformations that are not readily observed in its less strained five- and six-membered ring counterparts. rsc.orgresearchgate.net

Ring-Opening Reactions of the Azetidine Moiety

The strain within the azetidine ring can be relieved through ring-opening reactions, which can be initiated by various reagents. For example, treatment with concentrated hydrochloric acid under heating can lead to the cleavage of the azetidine ring. ambeed.com The regioselectivity of such ring-opening reactions is a key consideration, especially in unsymmetrically substituted azetidines. Nucleophilic attack can occur at either of the carbon atoms adjacent to the nitrogen, and the outcome is often influenced by the electronic and steric nature of the substituents on the ring. researchgate.net

Reactions at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a nucleophilic center and can participate in a variety of reactions. It can be acylated, alkylated, or undergo other modifications. For instance, the nitrogen can react with electrophiles to form quaternary azetidinium salts. These reactions are fundamental for modifying the properties of the parent molecule and for building more complex structures.

Transformations at the Azetidine 3-Position

The 3-position of the azetidine ring in this compound is a site for further functionalization. While the initial searches did not yield specific examples of transformations at this position for this exact molecule, general reactivity patterns of azetidines suggest that this position can be modified. For example, if a suitable leaving group were present at the 3-position, it could be displaced by nucleophiles. Alternatively, if a functional group like a hydroxyl or an amino group is present, it can be further elaborated.

Reactivity of the Chlorine Atom at the 5-Position of the Pyrimidine Ring

The chlorine atom at the 5-position of the pyrimidine ring in this compound is a key handle for molecular diversification. Its reactivity is primarily governed by the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic substitution and cross-coupling reactions.

The chlorine atom serves as an effective leaving group in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating biaryl structures. While specific studies on this compound are not widely published, the general utility of Suzuki cross-coupling with chloropyrimidines is well-established. For instance, resin-supported chloropyrimidines have been successfully coupled with arylboronic acids using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system, potassium fluoride (B91410) as the base, and THF as the solvent. nih.gov These conditions facilitate the synthesis of 4-(substituted amino)-6-arylpyrimidines in moderate yields and high purity after cleavage from the solid support. nih.gov This methodology is, in principle, applicable to this compound for the introduction of various aryl and heteroaryl substituents at the 5-position.

Interactive Table: Examples of Cross-Coupling Reactions on Related Scaffolds

| Reaction Type | Substrate | Reagent | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | Resin-supported chloropyrimidine | Arylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | 4-(Substituted amino)-6-arylpyrimidine | nih.gov |

| Iron-Catalyzed Cross-Coupling | 3-Iodoazetidine | Grignard reagent | Iron catalyst | 3-Substituted azetidine | rsc.org |

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atom at the 5-position towards nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can displace the chloride to afford a diverse range of substituted pyrimidines.

Nitrogen Nucleophiles: Amines are common nucleophiles in these reactions. The amination of chloropyrimidines can proceed under thermal conditions, sometimes with the aid of an acid or base, or through transition metal catalysis. researchgate.net For example, 2-anilinopyrimidines have been synthesized from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines under microwave irradiation. researchgate.net

Oxygen and Sulfur Nucleophiles: Alkoxides and thiolates can also readily displace the chlorine atom. For instance, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide and sodium thiophenoxide resulted in the expected substitution products. rsc.org

Carbon Nucleophiles: While less common for direct SNAr on chloropyrimidines, the use of strong carbon nucleophiles or specific reaction conditions can lead to C-C bond formation. An interesting observation was made with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, where treatment with sodium cyanide led to the displacement of the methylthio group rather than the chlorine, highlighting the nuanced reactivity of substituted pyrimidines. rsc.org

Interactive Table: Examples of Nucleophilic Displacement on Chloropyrimidines

| Nucleophile | Substrate | Conditions | Product | Reference |

| Dimethylamine | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | - | Normal substitution product | rsc.org |

| Sodium Phenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | - | Normal substitution product | rsc.org |

| Sodium Thiophenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | - | Normal substitution product | rsc.org |

| Amines | 2-Chloropyrimidine (B141910) | Thermal or Pd-catalyzed | 2-Aminopyrimidine (B69317) | researchgate.net |

| Piperidine (B6355638) | Chloroazanaphthalenes | - | Piperidinyl-azanaphthalenes | rsc.org |

Computational Predictions of Reactivity Trends and Reaction Pathways

Computational chemistry provides valuable insights into the reactivity of molecules like this compound, helping to predict reaction outcomes and guide synthetic efforts.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack.

For a molecule like this compound, the LUMO is expected to have significant contributions from the carbon atoms of the pyrimidine ring, particularly the carbon atom bearing the chlorine substituent. This low-lying LUMO makes the ring susceptible to nucleophilic attack. The energy of the LUMO can be correlated with the ease of nucleophilic substitution. In structurally similar compounds, a lower LUMO energy generally indicates a higher reactivity towards nucleophiles. nih.gov

Conversely, the HOMO is typically associated with the more electron-rich portions of the molecule, which in this case might include the nitrogen atoms of the azetidine and pyrimidine rings. The HOMO energy can be used to predict the propensity for electrophilic attack. For instance, in a series of related compounds, those with higher HOMO energies are generally more nucleophilic and reactive towards electrophiles. nih.gov

Computational modeling can be used to calculate the energy barriers associated with different reaction pathways, providing a quantitative prediction of reaction feasibility and selectivity. This is achieved by locating the transition state (TS) structure for a given reaction and calculating its energy relative to the reactants.

For the nucleophilic substitution of the chlorine atom in this compound, density functional theory (DFT) calculations could be employed to model the reaction pathway. This would involve calculating the energies of the starting material, the Meisenheimer intermediate (if the reaction proceeds stepwise), the transition state, and the product. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a measure of the reaction rate.

Structure Activity Relationship Sar and Scaffold Modification Studies of 2 Azetidin 3 Yl 5 Chloropyrimidine Analogues

Systematic Variation of the Pyrimidine (B1678525) Core Substituents

The pyrimidine ring is a cornerstone of many biologically active molecules, and its substitution pattern is a critical determinant of pharmacological activity. nih.gov Modifications to this core in 2-(azetidin-3-yl)-5-chloropyrimidine analogues have been a key area of investigation to understand and optimize their biological profiles.

Impact of Nitrogen Atom Position and Number in Pyrimidine-Based Scaffolds

The arrangement of nitrogen atoms within the pyrimidine ring is fundamental to its electronic properties and its ability to form hydrogen bonds with biological targets. google.comwustl.edu Pyrimidine, a diazine with nitrogen atoms at positions 1 and 3, possesses a π-deficient character, which influences its reactivity and interaction with macromolecules. wustl.edu

In the broader context of heterocyclic scaffolds used in drug discovery, the position of nitrogen atoms can significantly impact target affinity and selectivity. For instance, in a series of pyrido[3,2-d]pyrimidine (B1256433) inhibitors, the nitrogen atoms of the pyrimidine core are crucial for interactions within the kinase hinge region. While no direct studies on isomers of this compound with altered nitrogen positions (e.g., pyrazine (B50134) or pyridazine) are publicly available, it is a well-established principle that such changes would profoundly alter the molecule's electrostatic potential and hydrogen bonding capabilities, likely leading to a significant loss or change in biological activity. The specific 1,3-arrangement of nitrogens in the pyrimidine ring of this scaffold is likely essential for its intended biological function.

Role of the 5-Chloro Substituent in this compound SAR

The 5-chloro substituent on the pyrimidine ring is a key feature of the parent compound, and its role in SAR is multifaceted. Halogen atoms, particularly chlorine, can influence a molecule's properties in several ways, including its lipophilicity, metabolic stability, and ability to form specific interactions with target proteins.

In studies of related heterocyclic inhibitors, a halogen at the 5-position of a pyrimidine or similar ring system has been shown to be crucial for potent biological activity. For example, in a series of 5-HT6 receptor agonists based on a 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold, halogen substituents at the 5-position (including chloro) were found to be essential for agonist properties. nih.gov Similarly, in the development of histone deacetylase (HDAC) inhibitors, a 5-chloro-4-((substituted phenyl)amino)pyrimidine cap group was utilized to form hydrophobic interactions with residues at the opening of the active site.

While direct comparative data for this compound is limited, it can be inferred that the 5-chloro group likely occupies a hydrophobic pocket within its biological target. Replacement of the chlorine with other halogens or small alkyl groups would modulate the size and electronic nature of this interaction, thereby affecting potency. The table below illustrates hypothetical SAR data based on these principles.

| Compound | R (Position 5) | Hypothetical IC50 (nM) | Rationale |

| Analog 1 | -Cl | 10 | Parent compound, optimal interaction. |

| Analog 2 | -F | 25 | Smaller halogen may result in weaker hydrophobic interaction. |

| Analog 3 | -Br | 15 | Larger halogen could enhance hydrophobic interaction, but may also introduce steric hindrance. |

| Analog 4 | -CH3 | 50 | Small alkyl group maintains hydrophobicity but alters electronic properties. |

| Analog 5 | -H | >1000 | Loss of key hydrophobic/halogen interaction leads to significant drop in activity. |

Substituent Effects at the 2-Position of the Pyrimidine Ring

The 2-position of the pyrimidine ring is occupied by the azetidine (B1206935) moiety in the parent compound. In broader SAR studies of 2-substituted pyrimidines, this position is critical for directing the molecule to its target and establishing key binding interactions. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, modifications at the 2-position of the pyrimidine ring were explored to optimize activity. nih.gov

In the context of this compound analogues, while the azetidine group is a defining feature, hypothetical modifications where the pyrimidine is attached at a different position on a larger substituent at the 2-position could be considered. However, the direct linkage of the azetidine ring at this position is likely a key element of the pharmacophore, and any significant alteration would be expected to drastically change its biological activity.

Modifications on the Azetidine Moiety of this compound Analogues

The azetidine ring, a four-membered saturated heterocycle, imparts a degree of conformational rigidity to the molecule. dndi.org This constrained geometry can be advantageous for binding to specific biological targets by reducing the entropic penalty upon binding. Modifications to this moiety are a critical aspect of SAR studies.

Influence of Azetidine Ring Substitutions on Potential Biological Activities

Substitutions on the azetidine ring, particularly on the nitrogen atom, can significantly influence the biological activity of the analogues. These substitutions can modulate properties such as solubility, cell permeability, and the ability to form additional interactions with the target protein.

In a series of piperidone analogues, substitutions on a 3-substituted azetidinyl ethyl side chain were explored to improve oral absorption by replacing a polar sulfamide (B24259) moiety with groups having reduced hydrogen bonding potential. mdpi.com This highlights the importance of the substituent on the azetidine nitrogen for pharmacokinetic properties. Furthermore, in a series of fluorescent purine (B94841) analogues, substituents at the 3-position of an azetidine ring were shown to tune the emission maxima, indicating that this position can be modified to alter the electronic properties of the molecule.

For this compound analogues, introducing substituents on the azetidine nitrogen would be a logical step in optimization. Small alkyl or functionalized alkyl groups could probe for additional binding pockets or introduce vectors for improving physicochemical properties. The table below provides a hypothetical exploration of such modifications.

| Compound | R (Azetidine-N1) | Hypothetical IC50 (nM) | Rationale |

| Analog 6 | -H | 10 | Parent compound with an unsubstituted azetidine. |

| Analog 7 | -CH3 | 5 | Small alkyl group may provide additional hydrophobic interaction. |

| Analog 8 | -CH2CH2OH | 30 | Introduction of a polar group may be unfavorable for binding but could improve solubility. |

| Analog 9 | -C(O)CH3 | 100 | Acyl group may introduce steric clash or unfavorable electronic interactions. |

Stereochemical Considerations within the Azetidine Ring

When the azetidine ring is substituted, as in the case of this compound, the carbon atom to which the pyrimidine is attached becomes a chiral center if the azetidine itself is asymmetrically substituted. Stereochemistry is a critical factor in the interaction of small molecules with their biological targets, which are themselves chiral. radiooncologyjournal.com

In SAR studies of azetidine-containing dipeptides, the conformational restriction induced by the azetidine ring was found to influence biological activity. dndi.org While specific studies on the stereoisomers of this compound are not publicly available, it is highly probable that the two enantiomers would exhibit different biological activities. One enantiomer may orient the pyrimidine and azetidine moieties in a more favorable conformation for binding to the target protein, leading to higher potency. The synthesis and evaluation of individual enantiomers would be a crucial step in the development of any drug candidate based on this scaffold.

Replacement of the Azetidine Ring with Other Cyclic Amine Motifs in Pyrimidine Scaffolds

The azetidine ring in this compound is a critical determinant of its pharmacological profile. However, to probe the stringency of this structural requirement and to explore alternative interactions with biological targets, researchers have systematically replaced the azetidine ring with other cyclic amine motifs. These studies aim to understand the impact of ring size, conformational flexibility, and the spatial presentation of key pharmacophoric features.

While direct SAR data on the replacement of the azetidine in this compound is not extensively published, valuable insights can be drawn from analogous series of compounds. For instance, in a series of neurokinin-2 (NK2) receptor antagonists, the replacement of a 4,4-disubstituted piperidine (B6355638) with a 3-substituted azetidine led to a significant improvement in metabolic stability while maintaining high potency. researchgate.netresearchgate.net This highlights the favorable properties that a strained four-membered ring can impart compared to a larger, more flexible piperidine ring.

Further studies on related heterocyclic scaffolds have shown that the choice of the cyclic amine can dramatically modulate activity. The exploration of different ring sizes, such as aziridines, pyrrolidines, and piperidines, often reveals a distinct optimal ring size for a given biological target. This is attributed to the specific geometric constraints of the binding pocket, where the precise positioning of the nitrogen atom and any substituents on the cyclic amine is crucial for productive interactions.

The following table summarizes the conceptual replacement of the azetidine ring with other common cyclic amines and the potential implications for SAR based on general medicinal chemistry principles.

| Original Moiety | Replacement Moiety | Ring Size | Expected Impact on Conformational Flexibility | Potential SAR Implications |

| Azetidine | Aziridine | 3 | Increased | May alter the vector of the pyrimidine substituent, potentially leading to loss of key interactions. |

| Azetidine | Pyrrolidine | 5 | Increased | Offers more conformational freedom, which could be beneficial or detrimental depending on the target's binding site topology. |

| Azetidine | Piperidine | 6 | Significantly Increased | Allows for chair and boat conformations, introducing more complexity and potentially reducing binding affinity due to entropic penalties. |

Optimization of Linker Regions and Side Chains in Azetidinyl Pyrimidine Derivatives

The linker connecting the azetidine ring to the pyrimidine core, as well as the side chains appended to the azetidine, provide crucial handles for optimizing the pharmacological properties of this class of compounds. Modifications in these regions can influence potency, selectivity, and pharmacokinetic parameters such as metabolic stability and oral absorption.

In a series of piperidone-based NK2 antagonists featuring an azetidinyl-ethyl side chain, extensive SAR studies revealed the profound impact of modifying the substituent at the 3-position of the azetidine ring. researchgate.netresearchgate.net For example, the introduction of a morpholinyl group at this position resulted in excellent functional potency. researchgate.netresearchgate.net Further optimization by incorporating a sulfamide analogue led to a compound with both high potency and exceptional metabolic stability. researchgate.netresearchgate.net

The following table illustrates the impact of side chain modifications on the azetidine ring in a related series of neurokinin-2 receptor antagonists, providing a model for potential optimization strategies for azetidinyl pyrimidine derivatives.

| Compound | Azetidine 3-Substituent | In Vitro Potency (pA2) | Metabolic Stability (T1/2(HLM) in min) |

| 5 | 4-Morpholinyl | 9.3 | 70 |

| 29 | Unsubstituted | 8.1 | 120 |

| 33 | Sulfamide Analogue | 8.9 | >120 |

Data adapted from structure-activity relationship studies of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. researchgate.netresearchgate.net

Pharmacophore Elucidation from Comprehensive Structure-Activity Relationship Data

The culmination of extensive SAR studies is the development of a pharmacophore model. This model distills the complex SAR data into a three-dimensional arrangement of essential chemical features required for biological activity. For pyrimidine-based inhibitors, the pyrimidine ring itself often serves as a central scaffold, with key interactions typically involving hydrogen bond acceptors and donors, hydrophobic regions, and specific steric volumes.

In the context of pyrimidine derivatives, it is recognized that this scaffold is a promising starting point for the development of inhibitors for various biological targets, including ABC transporters. nih.gov The general pharmacophore for such inhibitors often includes key features positioned relative to the pyrimidine core.

While a specific pharmacophore model for this compound analogues is not publicly available, a hypothetical model can be inferred from the available data on related structures. The key elements would likely include:

A hydrogen bond acceptor: The nitrogen atoms of the pyrimidine ring are prime candidates for forming hydrogen bonds with the target protein.

A hydrophobic/aromatic feature: The chlorophenyl group (or a similar substituent at the 5-position of the pyrimidine) likely occupies a hydrophobic pocket.

A hydrogen bond donor/acceptor or a basic nitrogen center: The azetidine nitrogen provides a crucial interaction point, acting as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. Its precise location relative to the pyrimidine ring is critical.

Defined steric volumes: The substitution pattern on the azetidine ring and the linker length and geometry define specific spatial requirements for optimal binding.

The development of a robust pharmacophore model is an iterative process. As more SAR data becomes available, the model can be refined to provide a more accurate representation of the key molecular interactions, ultimately guiding the design of more potent and selective analogues.

Computational Chemistry and Theoretical Investigations of 2 Azetidin 3 Yl 5 Chloropyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to describing the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are used to determine the electronic structure and preferred three-dimensional shapes of a compound.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.com By calculating the electron density, DFT can elucidate characteristics such as molecular orbital energies, electrostatic potential, and charge distribution. For pyrimidine (B1678525) derivatives, DFT studies are instrumental in understanding their reactivity and spectroscopic properties.

While specific DFT studies focused solely on 2-(Azetidin-3-yl)-5-chloropyrimidine are not extensively documented in publicly available literature, the methodology is well-established. Such a study would typically involve optimizing the molecule's geometry to find its lowest energy state. From this, key electronic parameters can be derived.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 3.5 D |

Note: The values in this table are illustrative and based on typical ranges for similar heterocyclic compounds. They are not derived from actual published research on this compound.

Conformer Generation and Conformational Analysis

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify the most stable of these conformers, as this is the shape the molecule is most likely to adopt. This analysis is critical because the biological activity of a molecule is often dependent on its three-dimensional structure.

The process involves systematically rotating the single bond connecting the azetidine (B1206935) ring to the pyrimidine ring and calculating the relative energy of each resulting conformation. The conformers with the lowest energy are considered the most stable.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for identifying potential biological targets and understanding how a ligand might exert a biological effect.

Prediction of Binding Modes with Potential Biological Targets

For this compound, molecular docking simulations would be used to screen it against various protein targets implicated in disease. The pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, appearing in many kinase inhibitors. Therefore, a likely set of targets would include various protein kinases. The simulation would place the compound into the active site of a target protein in numerous possible orientations and score each "pose."

Assessment of Binding Affinities and Interactions

Following the prediction of binding modes, the interactions between the ligand and the protein are analyzed in detail. The strength of the binding, or binding affinity, is estimated using a scoring function, often expressed as a negative value in kcal/mol, where a more negative value suggests stronger binding.

Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine and azetidine rings can act as hydrogen bond acceptors, while the N-H group of the azetidine can act as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic pyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Halogen Bonds: The chlorine atom on the pyrimidine ring may form halogen bonds with electron-donating atoms like oxygen or sulfur in the protein.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Description | Result |

|---|---|---|

| Binding Affinity | Estimated free energy of binding. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site forming bonds with the ligand. | MET123 (H-bond), LEU78 (Hydrophobic), LYS55 (H-bond) |

| Predicted Interactions | Types of non-covalent bonds formed. | Hydrogen bond from azetidine N-H to backbone carbonyl of MET123. |

Note: This table presents hypothetical results to illustrate the output of a molecular docking study. These are not from published experimental or computational data on this specific compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the motion of every atom in the ligand-protein complex, providing insights into its stability and the flexibility of the interaction.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and observing its behavior over nanoseconds or microseconds. Analysis of the simulation trajectory can confirm whether the key interactions identified in docking are maintained over time, thus assessing the stability of the binding mode. It also reveals the flexibility of different parts of the ligand and protein, which can be crucial for the binding mechanism.

Analysis of Compound Flexibility and Solvent Interactions

Conformational studies on L-azetidine-2-carboxylic acid dipeptides indicate that the four-membered azetidine ring can adopt either a puckered or a less-puckered structure, influenced by the surrounding molecular backbone. nih.gov This flexibility allows the molecule to adapt its conformation to fit into different binding pockets. The puckering of the azetidine ring can also be influenced by substituents. For instance, computational analysis of fluorinated azetidine derivatives has shown that the presence and position of a fluorine atom can invert the ring pucker. researchgate.net In the context of this compound, the chloro and pyrimidine substituents will similarly influence the preferred conformation of the azetidine ring.

Molecular dynamics (MD) simulations can further illuminate the dynamic behavior of this compound in different solvent environments. For example, a study on a Y-shaped pyrimidine compound used MD simulations to identify which atoms of the molecule have the most significant interactions with water molecules by analyzing radial distribution functions (RDFs). nih.gov Similar simulations for this compound would reveal the hydration sites and the stability of the compound's conformation in an aqueous environment, which is crucial for understanding its pharmacokinetic properties.

Table 1: Representative Conformational Data for Azetidine Analogs

| Parameter | Value/Observation | Reference |

| Azetidine Ring Pucker | Can adopt puckered or less-puckered structures depending on the backbone. | nih.gov |

| Influence of Substituents | Fluorine substitution can invert the ring pucker in azetidine derivatives. | researchgate.net |

| Solvent Interactions | MD simulations can identify key interactions with water molecules. | nih.gov |

Characterization of Ligand-Receptor Complex Stability

Understanding the stability of the complex formed between this compound and its biological target is paramount for predicting its efficacy. Molecular docking and molecular dynamics simulations are the primary tools used to assess this.

Molecular docking studies on various pyrimidine derivatives have successfully predicted their binding modes within the active sites of target proteins, such as kinases. nih.govnih.gov For this compound, docking simulations would identify the most likely binding pose and the key amino acid residues involved in the interaction. These studies often reveal the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-receptor complex.

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted binding pose over time. Techniques like Binding Pose Metadynamics (BPMD) can provide a quantitative measure of binding stability, with a PoseScore of less than 2 indicating a stable and reliable binding mode. nih.gov Furthermore, the persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable complex. vensel.org For example, a molecular dynamics simulation study of PIM-1 kinase inhibitors showed that the ligand maintained strong conformational stability within the active site, forming a maximum of two hydrogen bonds over 100 nanoseconds. vensel.org

In silico Prediction of Molecular Interactions and Binding Energetics

In silico methods are instrumental in predicting the specific molecular interactions that govern the binding of this compound to its target and in estimating the associated binding energetics.

Molecular docking studies on substituted pyrimidines targeting various receptors have highlighted the critical role of specific substituents in forming key interactions. For instance, in the design of pyrido[3,2-d]pyrimidine (B1256433) and pyrido[2,3-d]pyrimidine (B1209978) analogs as PI3Kα/mTOR dual inhibitors, docking studies were crucial in understanding the structure-activity relationship (SAR). nih.gov Similarly, for this compound, the chlorine atom at the 5-position of the pyrimidine ring and the azetidine group are expected to play significant roles in binding. The chlorine atom can participate in halogen bonding or hydrophobic interactions, while the azetidine nitrogen can act as a hydrogen bond acceptor or donor.

Table 2: Predicted Molecular Interactions and Energetics

| Interaction Type | Predicted Role for this compound |

| Hydrogen Bonding | The azetidine nitrogen and pyrimidine nitrogens can act as hydrogen bond acceptors. The N-H of the azetidine can be a hydrogen bond donor. |

| Halogen Bonding | The chlorine atom on the pyrimidine ring may form halogen bonds with electron-rich residues in the binding pocket. |

| Hydrophobic Interactions | The pyrimidine ring and the aliphatic part of the azetidine ring can engage in hydrophobic interactions. |

| Binding Affinity | Estimated through docking scores and more rigorous free energy calculations to rank potency. |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidinyl Pyrimidines

Cheminformatics and QSAR modeling are invaluable tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on pyrimidine derivatives have been successfully used to develop predictive models for their activity against various targets, including cancer. nih.govnih.gov These models typically use a set of calculated molecular descriptors that encode the electronic, steric, and hydrophobic properties of the molecules. For a series of azetidinyl pyrimidines, a QSAR model could be developed to predict their inhibitory activity against a specific target.

The development of a robust QSAR model involves several steps:

Data Set Preparation: A diverse set of azetidinyl pyrimidine analogs with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, such as constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule.

Model Building: Statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN) are used to build the QSAR model. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized azetidinyl pyrimidine derivatives, thereby guiding the design of more potent compounds. The analysis of the descriptors included in the model can also provide insights into the key structural features that are important for biological activity. For example, a QSAR study on uracil-based derivatives highlighted that the electronic properties of different substitutions on the pyrimidine ring are crucial structural determinants for their biological interactions. mdpi.com

Table 3: Key Components of a QSAR Study for Azetidinyl Pyrimidines

| Component | Description |

| Dataset | A collection of azetidinyl pyrimidine compounds with measured biological activity. |

| Descriptors | Calculated molecular properties (e.g., logP, molecular weight, polar surface area, electronic properties). |

| Modeling Technique | Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). nih.gov |

| Validation | Internal (e.g., cross-validation) and external validation to assess the model's predictive ability. |

| Application | Prediction of activity for new compounds and identification of key structural features for activity. |

Potential Biological Activities and Mechanistic Research in Vitro and in Silico Investigations

Antimicrobial Activity Studies of Azetidinyl Pyrimidine (B1678525) Derivatives

The pyrimidine ring is a core component of many natural and synthetic compounds with a broad spectrum of biological effects, including antimicrobial properties. nih.gov When combined with an azetidine (B1206935) moiety, these derivatives have been investigated for their ability to combat various pathogenic microbes.

Evaluation against Bacterial Strains

Derivatives of azetidinyl pyrimidine have been evaluated for their efficacy against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that pyrimidine derivatives can exhibit better inhibitory action against these bacteria compared to standard drugs like amoxicillin and ciprofloxacin. researchgate.net For instance, a series of 2-azetidinones, which share the core β-lactam ring structure with well-known antibiotics, have demonstrated notable antibacterial activity. impactfactor.orgnih.gov

In one study, novel bis-azetidinone compounds were synthesized and screened against nine different bacterial strains, with many showing good antibacterial activity. Another investigation into chloropyrimidines identified compounds with potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) as low as 0.75 µg/mL. nih.gov Some of these compounds also showed efficacy against Pseudomonas aeruginosa and Escherichia coli with an MIC of 12.5 µg/mL. nih.gov The antibacterial potential often stems from the specific substitutions on the core scaffold. researchgate.netias.ac.in For example, pyridine-containing substituted phenyl azetidine-2-ones, specifically 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-one, were found to be potent against strains including S. aureus, B. subtilis, E. coli, and P. aeruginosa. mdpi.com

| Compound Class | Bacterial Strain(s) | Activity/Potency (MIC) | Reference |

|---|---|---|---|

| Chloropyrimidine derivatives (3c, 3h, 3i, 3o) | Mycobacterium tuberculosis | 0.75 µg/mL | nih.gov |

| Chloropyrimidine derivatives (3a, 3b) | Pseudomonas aeruginosa, Escherichia coli | 12.5 µg/mL | nih.gov |

| Substituted Pyrimidine derivatives | S. aureus, B. subtilis, E. coli | MIC values of 16.26 µg/ml and 17.34 µg/ml | researchgate.net |

| Pyridine containing azetidine-2-ones (110a, 110b) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity reported | mdpi.com |

| Thiazolidinone/Azetidinone derivatives | Escherichia coli | Moderate to significant activity | nih.gov |

Assessment against Fungal Pathogens

In addition to antibacterial properties, azetidinyl pyrimidine derivatives have been extensively studied for their antifungal activities, particularly in the context of agricultural applications to control phytopathogenic fungi. nih.govfrontiersin.org Several commercial fungicides, such as pyrimethanil and diflumetorim, are based on the pyrimidine scaffold. nih.govnih.gov

Research has demonstrated that novel synthesized pyrimidine derivatives can possess significant fungicidal activities, in some cases proving more potent than existing commercial fungicides. nih.gov For example, a study of pyrimidine derivatives containing an amide moiety found two compounds that exhibited 100% inhibition against the fungus Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. frontiersin.org One of these compounds, 5o, had an EC50 value of 10.5 µg/ml, which was superior to that of Pyrimethanil (32.1 µg/ml). frontiersin.orgnih.gov Other compounds in the same series showed antifungal activity against B. cinerea comparable to Pyrimethanil. frontiersin.orgnih.gov Furthermore, certain chloropyrimidine derivatives were found to be highly potent against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov

| Compound/Class | Fungal Pathogen(s) | Activity/Potency (EC50/Inhibition %) | Reference |

|---|---|---|---|

| Pyrimidine derivative 5o | Phomopsis sp. | EC50 = 10.5 µg/ml | frontiersin.orgnih.gov |

| Pyrimidine derivative 5f | Phomopsis sp. | 100% inhibition rate | frontiersin.org |

| Pyrimidine derivatives (5c, 5i, 5l, 5m, 5n, 5o, 5q) | B. cinerea | ~80-85% inhibition (comparable to Pyrimethanil) | frontiersin.orgnih.gov |

| Chloropyrimidine derivatives (3j-n, 7a,b) | Aspergillus fumigatus, Trichophyton mentagrophytes | Most potent in the series | nih.gov |

| Azetidinone derivatives | Aspergillus niger, Colletotrichum capsici | Moderate to significant activity | nih.gov |

Identification of Active Scaffolds and Potent Analogues

Structure-activity relationship (SAR) studies are crucial in identifying the chemical features responsible for the antimicrobial effects of azetidinyl pyrimidine derivatives. The core pyrimidine structure is an important component in many endogenous and synthetic substances, allowing it to interact with enzymes and other biological polymers within cells. nih.gov

Research has shown that specific substitutions on the pyrimidine and azetidine rings are key to enhancing potency. For antimicrobial activity, the presence of a chlorine atom, as in 2-(Azetidin-3-yl)-5-chloropyrimidine, can be significant. Studies on chloropyrimidines have highlighted their potent activity against both bacteria and fungi. nih.gov The addition of aryl, heteroaryl, and alkylthio substituents at various positions on the pyrimidine ring has been shown to yield compounds with high antimycobacterial activity. nih.gov Similarly, for antifungal applications, the incorporation of an amide moiety into pyrimidine derivatives has led to compounds with excellent activity against plant fungal diseases. frontiersin.org The combination of the azetidin-2-one scaffold with pyridine-containing side chains has also produced analogues with broad-spectrum antimicrobial efficacy. mdpi.com

Anticancer Activity Investigations of Azetidinyl Pyrimidine Compounds

The pyrimidine scaffold is a well-established pharmacophore in oncology, present in numerous anticancer drugs. The addition of the azetidine ring offers a novel structural variation that has been explored for its potential to yield new anticancer agents.

In vitro Screening against Cancer Cell Lines

Azetidinyl pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against a wide array of human cancer cell lines. researchgate.net These in vitro screenings are a primary method for identifying promising anticancer candidates.

For example, a series of 3-(4-methoxyphenyl)azetidine analogues were screened against nine different human cancer cell lines, with several compounds showing good to moderate cytotoxic activities. researchgate.net Another study on thiazole-conjugated 2-azetidinones found that compound 9 was the most potent anticancer agent against HeLa (cervical cancer) cells, with an IC50 value of 58.86 µM. pnrjournal.compnrjournal.com In a different investigation, novel coumarin-6-sulfonamides were tested against HepG2 (liver), MCF-7 (breast), and Caco-2 (colon) cancer cell lines. researchgate.net Similarly, bis-azetidinone derivatives have shown potent anticancer activity, with IC50 values as low as 0.40-0.48 µM against HeLa, MDA-MB-231 (breast), and ACHN (renal) cell lines. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also demonstrated strong cytotoxicity against the A549 (lung cancer) cell line. mdpi.com

| Compound/Class | Cancer Cell Line(s) | Activity/Potency (IC50/EC50) | Reference |

|---|---|---|---|

| 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B) | PC3 (prostate), U251 (brain), A431 (skin), 786-O (kidney) | 0.25, 0.6, 0.03, and 0.03 µM, respectively | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine derivative (10b) | A549 (lung) | 0.8 µM | nih.gov |

| Bis-azetidinone derivative (12) | HeLa, MDA-MB-231, ACHN | 0.41, 0.42, 0.45 µM, respectively | |

| Bis-azetidinone derivative (17) | HeLa, MDA-MB-231, ACHN | 0.46, 0.40, 0.48 µM, respectively | |

| Thiazole conjugated 2-azetidinone (9) | HeLa (cervical) | 58.86 µM | pnrjournal.compnrjournal.com |

| Pyrido[2,3-d]pyrimidine derivative (2d) | A549 (lung) | Strong cytotoxicity at 50 µM | mdpi.com |

Enzyme Inhibition Studies (e.g., FAK, NAPE-PLD, PARP, Telomerase)

To understand the mechanisms behind their anticancer effects, researchers have investigated the ability of azetidinyl pyrimidine compounds to inhibit specific enzymes that are critical for cancer cell survival, proliferation, and metastasis.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is over-expressed in many solid cancers and plays a key role in cell migration, proliferation, and survival. researchgate.net As such, it is a significant target for anticancer drug development. Several pyrimidine-based scaffolds have been developed as potent FAK inhibitors. mdpi.com For instance, a series of novel pyrrolo[2,3-d]pyrimidine derivatives were designed, with compound 10b showing excellent FAK inhibition (IC50 = 9.9 nM) and potent anticancer activity. nih.gov These inhibitors can block downstream signaling pathways like PI3K/AKT, leading to apoptosis and cell cycle arrest in cancer cells. mdpi.com Another study on 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives also identified compounds with excellent activity against FAK. nih.gov

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): NAPE-PLD is a zinc metalloenzyme involved in the production of N-acylethanolamines, a class of signaling lipids. nih.govnih.gov While research into NAPE-PLD inhibitors is still emerging, pyrimidine-based structures have shown promise. In the process of identifying the first small-molecule NAPE-PLD inhibitor, researchers found that a pyrimidine ring (compound 15) yielded a more potent inhibitor (IC50 ≈ 52 µM) than other similar heterocyclic rings. nih.gov This suggests that the pyrimidine scaffold can be a valuable starting point for developing more potent and selective NAPE-PLD inhibitors. nih.govresearchgate.net

Poly(ADP-ribose) polymerase (PARP): PARP enzymes, particularly PARP-1, are crucial for DNA repair. rsc.org Inhibiting PARP in cancers with existing DNA repair defects (like BRCA1/2 mutations) can lead to cancer cell death, a concept known as synthetic lethality. nih.gov Olaparib, an approved PARP inhibitor, features a complex heterocyclic system, and ongoing research has explored simpler scaffolds. nih.gov Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as a novel class of PARP-1 inhibitors, demonstrating the utility of the pyrimidine core in targeting this critical DNA repair enzyme. rsc.org

Telomerase: Telomerase is a reverse transcriptase that maintains telomere length, which is essential for the immortality of cancer cells. nih.govnih.gov Approximately 85% of solid tumors re-express this enzyme, making it an attractive target for anticancer therapy. frontiersin.orgresearchgate.net The HIV reverse transcriptase inhibitor azidothymidine (AZT), a thymidine (a pyrimidine nucleoside) analog, has been shown to inhibit telomerase. nih.govresearchgate.net AZT can be incorporated into telomeres, leading to their shortening, which in turn induces senescence and apoptosis in cancer cells. nih.govfrontiersin.org This demonstrates the principle that pyrimidine analogs can effectively target and inhibit telomerase activity.

Other Investigated Biological Interests of Azetidinyl Pyrimidine Derivatives

Beyond a singular focus, the azetidinyl pyrimidine scaffold has been explored for its capacity to interact with various components of cellular signaling systems. These investigations have revealed potential applications in enzyme modulation, receptor binding, and anti-inflammatory processes.

Azetidinyl pyrimidine derivatives have shown potential as modulators of enzymes involved in lipid signaling pathways, which are crucial for various physiological processes, including inflammation and pain.

N-Acylphosphatidylethanamine phospholipase D (NAPE-PLD): This enzyme is a key player in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. nih.gov These NAEs are involved in regulating appetite, pain, inflammation, and stress. nih.govresearchgate.net

Extensive structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides have led to the development of potent and selective NAPE-PLD inhibitors. nih.govnih.govacs.org A high-throughput screening hit was systematically modified at three key positions (R₁, R₂, and R₃) to enhance its inhibitory potency and improve its drug-like properties. nih.gov Key findings from these optimization efforts include:

R₁ Position: Alterations to the amide substituent at this position did not significantly improve inhibitory activity, suggesting it may bind within a shallow, lipophilic pocket of the enzyme. acs.org

R₂ Position: Conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine structure resulted in a threefold increase in potency. nih.govresearchgate.netacs.org